An In-depth Technical Guide to the Chemical Properties of Ethyl thiazol-2-ylglycinate
An In-depth Technical Guide to the Chemical Properties of Ethyl thiazol-2-ylglycinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl thiazol-2-ylglycinate, a heterocyclic compound incorporating a thiazole ring and a glycinate ester moiety, holds potential as a building block in medicinal chemistry and drug discovery. The thiazole nucleus is a prominent scaffold in numerous biologically active compounds, imparting a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties of Ethyl thiazol-2-ylglycinate, including its synthesis, spectral characteristics, and reactivity. Due to the limited availability of experimental data for this specific isomer, this guide also incorporates predicted properties and general characteristics of related thiazole derivatives to offer a broader understanding for research and development purposes.
Chemical Structure and Properties
Ethyl thiazol-2-ylglycinate, systematically named ethyl 2-(thiazol-2-ylamino)acetate, is an organic molecule with the chemical formula C₇H₁₀N₂O₂S. The structure features a central thiazole ring substituted at the 2-position with an amino group that is further linked to an ethyl glycinate chain.
Table 1: Physicochemical Properties of Ethyl thiazol-2-ylglycinate
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₀N₂O₂S | - |
| Molecular Weight | 186.23 g/mol | Calculated |
| Appearance | Oily | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in ethanol | [1] |
| pKa | Not available | - |
| LogP | Not available | - |
Note: Due to a lack of extensive experimental data, some values are calculated or inferred from related compounds.
Spectroscopic Data
Detailed spectroscopic data for Ethyl thiazol-2-ylglycinate is not widely available in public databases. However, some experimental infrared (IR) spectral data has been reported.
Table 2: Infrared (IR) Spectroscopy Data for Ethyl thiazol-2-ylglycinate
| Wavenumber (cm⁻¹) | Assignment | Source |
| 3320 | N-H stretching | [1] |
| 3070 | C-H aromatic stretching | [1] |
| 2958 | C-H aliphatic stretching | [1] |
| 1756 | C=O (ester) stretching | [1] |
Expected NMR and Mass Spectrometry Data:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the glycinate moiety, a singlet for the N-H proton, and signals for the protons on the thiazole ring.
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¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ester, the methylene carbons, the carbons of the ethyl group, and the carbons of the thiazole ring.
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Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 186, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the side chain.
Experimental Protocols
Synthesis of Ethyl thiazol-2-ylglycinate
A reported method for the synthesis of Ethyl thiazol-2-ylglycinate involves the N-alkylation of 2-aminothiazole with bromoethyl acetate.[1]
Reaction Scheme:
Caption: Synthesis of Ethyl thiazol-2-ylglycinate.
Detailed Protocol:
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To a solution of 2-aminothiazole (10 mmol) in absolute ethanol, add bromoethyl acetate (20 mmol) and sodium bicarbonate (3 g).[1]
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Reflux the reaction mixture for 8 hours.[1]
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After cooling, pour the reaction mixture into 100 mL of cold water.[1]
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The crude product, which is oily, is then extracted with ether.[1]
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The ether layer is collected and the solvent is removed under reduced pressure to yield Ethyl 2-(thiazole-2-ylamino)acetate. The reported yield is 95%.[1]
Reactivity and Stability
The chemical reactivity of Ethyl thiazol-2-ylglycinate is dictated by the functional groups present in its structure: the thiazole ring, the secondary amine, and the ester group.
Caption: Key Reactive Sites of Ethyl thiazol-2-ylglycinate.
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Thiazole Ring: The thiazole ring is an aromatic heterocycle. The nitrogen and sulfur atoms influence its reactivity. The nitrogen atom can act as a proton acceptor (base) and a nucleophile. The ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene.
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Secondary Amine: The secondary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation.
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Ester Group: The ester functionality is susceptible to nucleophilic acyl substitution. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also be converted to amides by reaction with amines.
Stability: Thiazole-containing compounds are generally stable. However, the ester group may be sensitive to strong acids or bases, leading to hydrolysis. The compound should be stored in a cool, dry place to prevent degradation.
Relevance in Drug Development
The thiazole moiety is a key structural component in a wide array of pharmaceuticals with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the amino acid-like side chain in Ethyl thiazol-2-ylglycinate makes it an attractive starting material for the synthesis of novel peptidomimetics and other bioactive molecules.
While specific biological activities or signaling pathway involvement for Ethyl thiazol-2-ylglycinate have not been extensively reported, its structural motifs suggest potential for interaction with various biological targets. Further research into its pharmacological profile is warranted.
Conclusion
Ethyl thiazol-2-ylglycinate is a valuable heterocyclic building block with potential applications in medicinal chemistry. This guide has summarized the currently available information on its chemical properties, synthesis, and reactivity. While there is a notable lack of comprehensive experimental data for this specific isomer, the provided information, supplemented with predicted properties, serves as a useful resource for researchers and scientists in the field of drug development. Further investigation into the spectroscopic characterization and biological evaluation of this compound is encouraged to fully elucidate its potential.
